methyl 6-fluoro-1H-indole-5-carboxylate
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Overview
Description
Methyl 6-fluoro-1H-indole-5-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Leimgruber-Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives followed by reduction and functional group transformations . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of methyl 6-fluoro-1H-indole-5-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated, nitrated, or sulfonated indole derivatives .
Scientific Research Applications
Methyl 6-fluoro-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 6-fluoro-1H-indole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxylate ester group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by mimicking natural substrates or by binding to active sites, thereby modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-1H-indole-6-carboxylate: Similar structure but with different positions of fluorine and carboxylate groups.
Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate: Contains additional chlorine and methyl groups, altering its chemical properties and applications.
Uniqueness
Methyl 6-fluoro-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
1427359-23-6 |
---|---|
Molecular Formula |
C10H8FNO2 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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